molecular formula C10H10O5 B8586818 5-Formyl-2,3-dimethoxybenzoic acid

5-Formyl-2,3-dimethoxybenzoic acid

Cat. No. B8586818
M. Wt: 210.18 g/mol
InChI Key: CXMQUUGLEQPGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Formyl-2,3-dimethoxybenzoic acid is a useful research compound. Its molecular formula is C10H10O5 and its molecular weight is 210.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Formyl-2,3-dimethoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Formyl-2,3-dimethoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Formyl-2,3-dimethoxybenzoic acid

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

5-formyl-2,3-dimethoxybenzoic acid

InChI

InChI=1S/C10H10O5/c1-14-8-4-6(5-11)3-7(10(12)13)9(8)15-2/h3-5H,1-2H3,(H,12,13)

InChI Key

CXMQUUGLEQPGMX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)C(=O)O)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(3,4-dimethoxy-5-iodophenyl)-1,3-dioxane (42) (FIG. 22) (1.7 g, 4.86 mmole) was dissolved in 40 ml dry THF and cooled to -78° C. under an argon atmosphere. n-butyllithium (4.3 ml of a 1.25M soln.) was added and the reaction was warmed to 0° C. and was stirred at that temperature for an additional 45 minutes. The aryl lithium solution was then poured onto solid carbon dioxide covered with anhydrous diethyl ether. A white precipitate formed immediately. Water was added and the organic solvent subsequently removed in vacuo. The remaining aqueous solution was extracted with ethyl acetate. The organic layer was washed with 5% sodium thiosulfate, water, and then stirred vigorously over an equivolume of 10% HCl overnight. The organic layer was separated and the product extracted into 10% K2CO3. The basic solution was acidified with 10% HCl and the product extracted into chloroform. The organic layer was dried over MgSO4, and concentrated in vacuo to a white solid (0.412 g, 40%). The solid can be recrystallized from hexane/ethyl acetate.
Name
2-(3,4-dimethoxy-5-iodophenyl)-1,3-dioxane
Quantity
1.7 g
Type
reactant
Reaction Step One
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40 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
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aryl lithium
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reactant
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reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
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0 (± 1) mol
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solvent
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